molecular formula C23H19IN2O4 B15148107 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide

Cat. No.: B15148107
M. Wt: 514.3 g/mol
InChI Key: NNHJJSIIRALCLQ-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a hydroxyphenyl group, and an iodophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, the introduction of the hydroxyphenyl group, and the coupling with the iodophenoxyacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while nucleophilic substitution of the iodophenoxy group can lead to various substituted phenoxyacetamides.

Scientific Research Applications

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, affecting gene expression and cellular processes. The hydroxyphenyl group may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide

Uniqueness

Compared to similar compounds, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where iodine’s reactivity and electronic effects are advantageous.

Properties

Molecular Formula

C23H19IN2O4

Molecular Weight

514.3 g/mol

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C23H19IN2O4/c1-13-9-14(2)22-19(10-13)26-23(30-22)18-8-5-16(11-20(18)27)25-21(28)12-29-17-6-3-15(24)4-7-17/h3-11,27H,12H2,1-2H3,(H,25,28)

InChI Key

NNHJJSIIRALCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)I)O)C

Origin of Product

United States

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